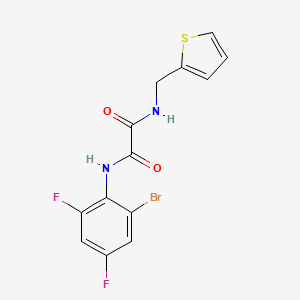
N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide
Vue d'ensemble
Description
N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide, also known as BTF, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTF is a synthetic molecule that belongs to the class of amide derivatives and has a molecular weight of 407.3 g/mol.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has also been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has also been found to inhibit the growth of fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. In vivo studies have shown that N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has a low toxicity profile and is well-tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide is its versatility in various applications. N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has shown potential in medicinal chemistry, material science, and catalysis, making it a valuable tool for researchers in these fields. Another advantage of N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide is its low toxicity profile, which makes it a safer alternative to other chemical compounds. However, one of the limitations of N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide is its complex synthesis method, which can be time-consuming and challenging to reproduce.
Orientations Futures
There are several future directions for the research and development of N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the exploration of the potential applications of N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide in other fields such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide and its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has shown potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has been found to exhibit anticancer, antifungal, and antibacterial activities. N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers. In catalysis, N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has been found to exhibit efficient catalytic activity in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
N'-(2-bromo-4,6-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2N2O2S/c14-9-4-7(15)5-10(16)11(9)18-13(20)12(19)17-6-8-2-1-3-21-8/h1-5H,6H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEZOMRLZBSZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4386469.png)
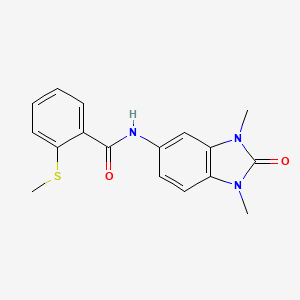
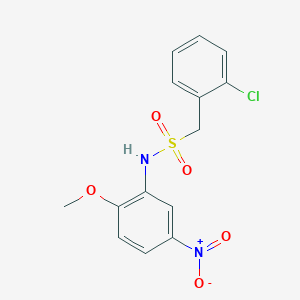
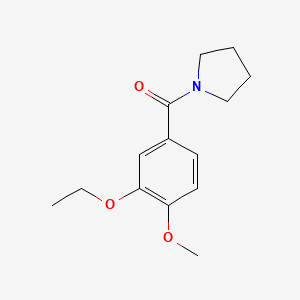
![3-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4386509.png)
![N-{[(2-chlorobenzyl)amino]carbonyl}benzamide](/img/structure/B4386511.png)
![2-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4386518.png)
![[3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4386524.png)

![N-benzyl-2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4386534.png)
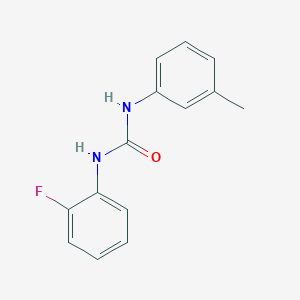
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4386537.png)
![ethyl 1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4386551.png)
